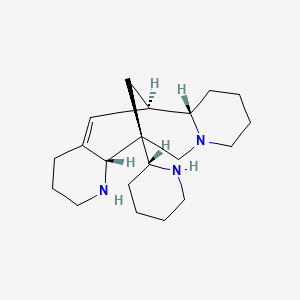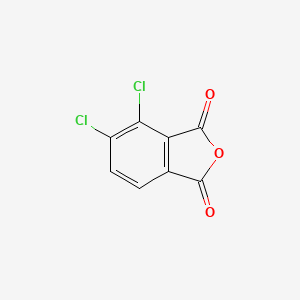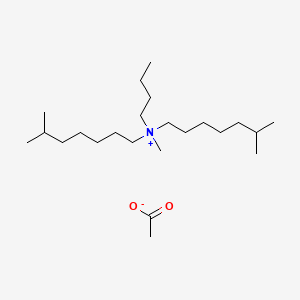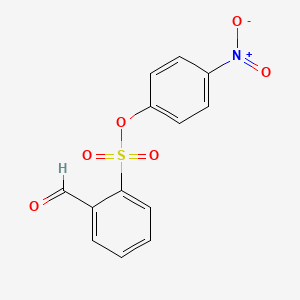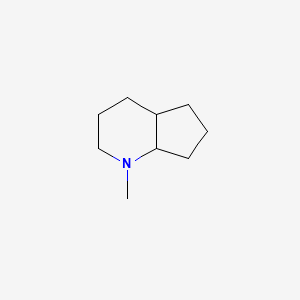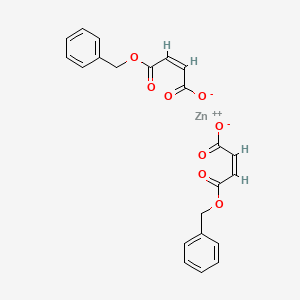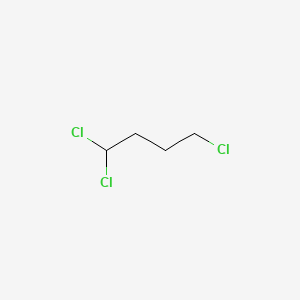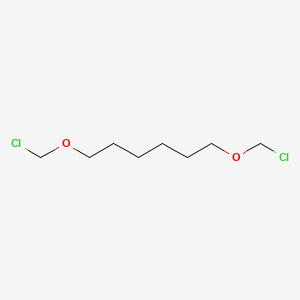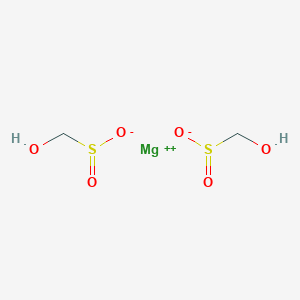
4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione is a chemical compound with the molecular formula C₇H₂Cl₄N₂S. It is known for its unique structure, which includes four chlorine atoms attached to a benzimidazole ring, and a thione group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione typically involves the reaction of 4,5,6,7-tetrachloro-1,3-dihydrobenzimidazole with sulfur sources under specific conditions. One common method includes the use of phosphorus pentasulfide (P₂S₅) as a sulfurizing agent. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion to the desired thione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: Chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amino or thiol-substituted benzimidazoles.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the chlorine atoms may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Mercapto-4,5,6,7-tetrachlorobenzimidazole
- 4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-sulfone
- 4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thiol
Uniqueness
4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione is unique due to its specific arrangement of chlorine atoms and the presence of a thione group. This structure imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
18392-42-2 |
|---|---|
Fórmula molecular |
C7H2Cl4N2S |
Peso molecular |
288.0 g/mol |
Nombre IUPAC |
4,5,6,7-tetrachloro-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H2Cl4N2S/c8-1-2(9)4(11)6-5(3(1)10)12-7(14)13-6/h(H2,12,13,14) |
Clave InChI |
DUYKSYCMKGVVTR-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)NC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


